tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Description
This compound is a spirocyclic benzoxazepine-piperidine hybrid with a tert-butyl carbamate protecting group. Its molecular formula is C₁₈H₂₄N₂O₄, and molecular weight is 318.4 g/mol (purity ≥95%) . The tert-butyl carbamate group enhances stability and solubility, making it a common intermediate in medicinal chemistry for drug discovery, particularly for central nervous system (CNS) targets .
Properties
IUPAC Name |
tert-butyl 5-oxospiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)12-19-15(21)13-6-4-5-7-14(13)23-18/h4-7H,8-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEAEVVVTYUBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step typically involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed by reacting the benzoxazepine intermediate with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the nucleophilic attack.
tert-Butyl Protection:
Chemical Reactions Analysis
tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4’-piperidine]-1’-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, ring saturation, and functional groups. Below is a comparative analysis based on molecular properties, synthetic routes, and applications:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs; †Fluorine substitution minimally alters LogP due to electronegativity.
Key Differences and Implications
This may improve binding affinity to enzymes or receptors, such as GABA modulators or kinase targets. Fluorinated derivatives (e.g., 6-fluoro in CAS 690632-14-5 ) exhibit increased metabolic stability and bioavailability due to fluorine’s electron-withdrawing effects .
Ring Saturation and Heterocycle Position :
- Saturated 4,5-dihydro analogs (e.g., CAS 693789-34-3 ) lack the 5-oxo group, reducing conformational rigidity but improving solubility.
- Substitution of 1,5-benzoxazepine (vs. 1,4 in the target) alters ring strain and electronic distribution, affecting reactivity .
Synthetic Complexity :
- The target compound’s synthesis likely involves condensation of a benzoxazepine precursor with tert-butyl piperidine-1-carboxylate under acidic conditions, similar to methods in . Fluorinated analogs require halogenation steps, increasing synthetic difficulty .
Safety and Handling :
- The target compound and analogs (e.g., CAS 693789-34-3) are flagged for explosivity (H205), flammability (H225), and aquatic toxicity (H402) . Strict storage (<-20°C) and PPE (gloves, goggles) are mandated.
Biological Activity
Tert-butyl 5-oxo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological assays, and comparative studies with similar compounds.
Structural Characteristics
The compound features a spiro linkage connecting a benzoxazepine moiety to a piperidine ring. The presence of the tert-butyl ester group significantly influences its solubility and biological interactions. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Spiro Compound : Utilizing cyclization reactions between appropriate precursors.
- Functional Group Modifications : Employing reagents that facilitate the introduction of the tert-butyl carboxylate group.
- Purification Techniques : Such as recrystallization or chromatography to isolate the final product.
Preliminary studies indicate that this compound may interact with specific receptors or enzymes within biological systems. The mechanisms of action are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase or other relevant enzymes.
- Receptor Modulation : Interaction with neurotransmitter receptors affecting neuroactivity.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings from these studies include:
Comparative Studies
Comparative analysis with structurally similar compounds reveals significant variations in biological activity based on functional group modifications. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Chlorine substitution | Enhanced neuroactivity |
| Tert-butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Presence of an oxo group | Varies based on carbonyl functionality |
| Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine] | Fluorine atom present | Antimicrobial properties reported |
These comparisons illustrate how variations in halogenation and functional groups can significantly influence both chemical behavior and biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in animal models of neurodegenerative diseases.
- Anticancer Properties : Another investigation focused on its cytotoxic effects against various cancer cell lines, showing promise as a lead compound for further development.
- Antimicrobial Activity : Research indicated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
